Dihydrotetrabenazine

Overview

Description

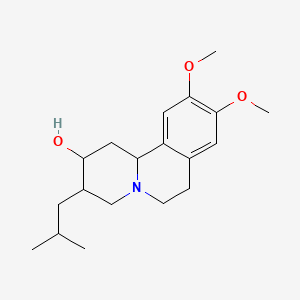

Dihydrotetrabenazine (DTBZ) is an organic compound closely related to tetrabenazine . It is used as a PET radioligand for examining VMAT2 when labeled with positron-emitting isotopes such as carbon-11 and fluorine-18 .

Synthesis Analysis

The synthesis of Dihydrotetrabenazine involves several steps. Tetrabenazine is reduced with NaBH4 to α-dihydrotetrabenazine and then resolved with di-p-toluoyl-L-tartrate and di-p-toluoyl-D-tartrate to subsequently give (+)- and (-)-α-dihydrotetrabenazine . The enantiomers are then oxidized under Swern conditions to prepare samples of (+)-tetrabenazine and (-)-tetrabenazine .Molecular Structure Analysis

There are two enantiomers of alpha-dihydrotetrabenazine. The dextrorotary (or (+) isomer) has a high affinity of about 1 nanomolar Ki whereas the levorotary (or (-) isomer) has approximately 1000 fold lower affinity with a Ki of about 2 micromolar .Chemical Reactions Analysis

Tetrabenazine activity is thought to result from four isomeric dihydrotetrabenazine (HTBZ) metabolites ([+]-α-HTBZ, [-]-α-HTBZ, [+]-β-HTBZ, [-]-β-HTBZ). Each isomer has a unique profile of vesicular monoamine transporter 2 (VMAT2) inhibition and off-target binding .Physical And Chemical Properties Analysis

Dihydrotetrabenazine is an organic compound with the chemical formula C19H29NO3 .Scientific Research Applications

Neuroscience Research

Dihydrotetrabenazine (DTBZ) is an active metabolite of Tetrabenazine and is used in neuroscience research, particularly in the study of vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for transporting neurotransmitters into synaptic vesicles, a critical step in neurotransmission . DTBZ binds to VMAT2, allowing researchers to study its role in various neurological conditions .

Neurodegenerative Disorders

DTBZ has applications in the research of neurodegenerative diseases like Parkinson’s and Huntington’s disease. By inhibiting VMAT2, DTBZ can modulate dopamine levels, providing insights into the dopaminergic system’s role in these disorders .

Drug Metabolism Studies

The pharmacokinetics and metabolism of DTBZ are of interest in drug metabolism studies. Understanding how DTBZ and its derivatives are metabolized can inform the development of new drugs with improved efficacy and safety profiles .

Behavioral Neuroscience

In behavioral neuroscience, DTBZ can be used to investigate the effects of altered neurotransmitter levels on behavior and cognition. This is particularly relevant in studies of depression, addiction, and other mental health disorders .

Depression Treatment

DTBZ’s role in the treatment of depression, particularly treatment-resistant depression, is an area of ongoing research. As an active metabolite affecting neurotransmitter transport, DTBZ may contribute to the development of novel antidepressants .

Neuroprotection

Research into neuroprotective agents often includes compounds like DTBZ that affect neurotransmitter systems. Neuroprotection is a significant concern in conditions such as spinal cord injury, stroke, and traumatic brain injury .

Toxicology

DTBZ is also relevant in toxicology, where its safety profile, potential toxic effects, and interactions with other substances are studied. This information is crucial for the safe use of DTBZ-related compounds in clinical settings .

Radioligand Development

DTBZ derivatives are used in the development of radioligands for imaging studies, such as positron emission tomography (PET). These radioligands can help visualize VMAT2 distribution in the brain, aiding in the diagnosis and study of neurological diseases .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having Acute Inhalation Toxicity - Dusts and Mists, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity - (repeated exposure) Target Organs - Respiratory system .

Future Directions

Dihydrotetrabenazine and its derivatives have been used in the treatment of various hyperkinetic disorders. The high VMAT2 affinity of (+)- (2R,3R,11bR)-DTBZ has spurred the development of radiolabeled analogs that are valuable imaging agents for diagnosing neurological conditions . Furthermore, deutetrabenazine, a deuterated form of tetrabenazine, has been approved by the FDA for the treatment of chorea in Huntington’s disease and tardive dyskinesia .

properties

IUPAC Name |

9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQLWGNDNRARGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956148 | |

| Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrotetrabenazine | |

CAS RN |

3466-75-9, 171598-74-6 | |

| Record name | Dihydrotetrabenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrotetrabenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

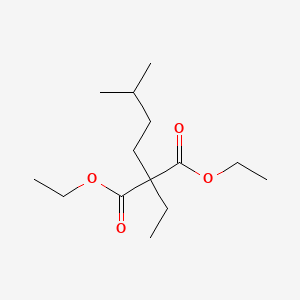

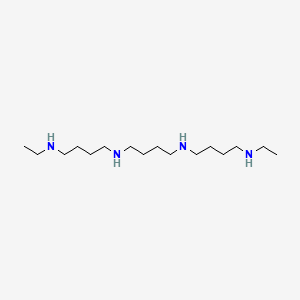

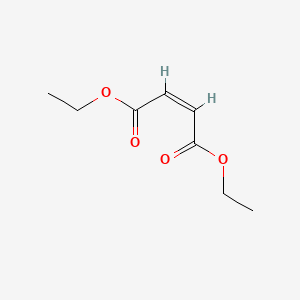

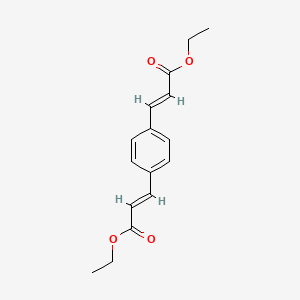

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

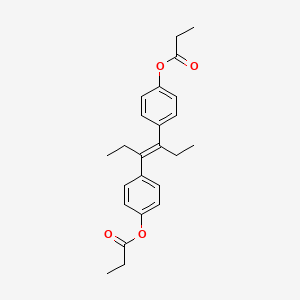

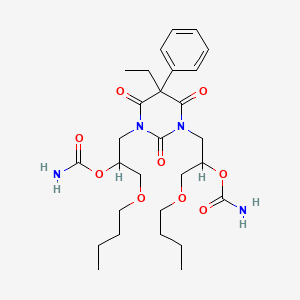

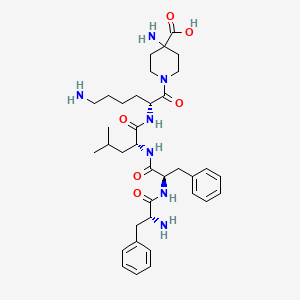

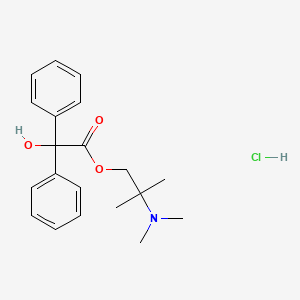

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.